Zirconium DI-N-butoxide (bis-2,4-pentanedionate)
Description
Zirconium DI-N-butoxide (bis-2,4-pentanedionate), also known as dibutoxybis(acetylacetonato)zirconium or zirconium di-n-butoxide acetylacetonate, is a metal-organic compound with the formula Zr(OBuⁿ)₂(acac)₂. It is a liquid precursor commonly used in sol-gel synthesis, thin-film deposition, and catalysis due to its stability and solubility in organic solvents like 1-butanol/toluene blends. The compound is commercially available as a 25 wt.% solution with high purity (99.9% trace metals basis), making it suitable for applications requiring minimal contamination, such as semiconductor manufacturing or advanced ceramic coatings . Its structure consists of zirconium coordinated by two n-butoxy ligands and two 2,4-pentanedionate (acetylacetonate) chelating ligands, which enhance thermal stability and reactivity under controlled conditions .
Properties
CAS No. |
62905-51-5 |
|---|---|
Molecular Formula |
C18H36O6Zr |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
butan-1-ol;(Z)-4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/2C5H8O2.2C4H10O.Zr/c2*1-4(6)3-5(2)7;2*1-2-3-4-5;/h2*3,6H,1-2H3;2*5H,2-4H2,1H3;/b2*4-3-;;; |
InChI Key |
RZCHFRSUMDAOAH-VGKOASNMSA-N |
Isomeric SMILES |
CCCCO.CCCCO.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |
Canonical SMILES |
CCCCO.CCCCO.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The laboratory synthesis of zirconium DI-N-butoxide (bis-2,4-pentanedionate) requires zirconium tetrachloride (ZrCl₄), n-butanol (C₄H₉OH), and acetylacetone (2,4-pentanedione, C₅H₈O₂) as primary reactants. Non-aqueous solvents such as toluene or 1-butanol are employed to prevent premature hydrolysis of intermediates. Anhydrous conditions are critical, as moisture leads to side reactions and reduced yields.
Reaction Conditions and Procedures
The synthesis occurs in a three-step process:
-
Dissolution of Zirconium Tetrachloride : ZrCl₄ is dissolved in toluene under nitrogen atmosphere at 25–30°C to form a homogeneous solution.
-
Alkoxide Formation : n-Butanol is added dropwise to the ZrCl₄ solution, yielding zirconium butoxide intermediates (e.g., Zr(OBu)₂Cl₂). This step is exothermic, requiring temperature control below 50°C.
-
Ligand Substitution : Acetylacetone is introduced to replace remaining chloride ligands, forming the final bis-2,4-pentanedionate complex. The reaction mixture is stirred for 12–24 hours to ensure complete ligand exchange.
Table 1: Laboratory Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Toluene or 1-butanol |
| Temperature | 25–50°C |
| Reaction Time | 12–24 hours |
| Molar Ratio (ZrCl₄:BuOH) | 1:2 |
| Yield | 70–85% |
Step-by-Step Synthesis Protocol
A typical procedure involves dissolving 1 mol of ZrCl₄ in 500 mL of toluene under inert conditions. After cooling to 25°C, 2 mol of n-butanol is added gradually, followed by 2 mol of acetylacetone. The mixture is refluxed at 80°C for 6 hours, then cooled and filtered to remove by-products. The solvent is evaporated under reduced pressure, yielding a viscous liquid.
Industrial-Scale Production
Scaling Considerations
Industrial production amplifies laboratory methods by optimizing reaction kinetics and heat management. Continuous stirred-tank reactors (CSTRs) replace batch systems to enhance throughput. Solvent recovery systems are integrated to reduce costs and environmental impact.
Continuous Process Optimization
Key industrial adjustments include:
-
Temperature Gradients : Multi-stage heating zones maintain optimal temperatures for each reaction step (25°C for dissolution, 50°C for alkoxide formation, 80°C for ligand substitution).
-
Solvent Ratios : A 3:1 mixture of n-butanol to toluene improves solubility and reaction rates.
-
Catalyst Use : Trace amounts of ammonia (0.1–0.5 wt%) accelerate ligand exchange without compromising purity.
Table 2: Industrial vs. Laboratory Methods
| Factor | Laboratory | Industrial |
|---|---|---|
| Reactor Type | Batch Flask | CSTR |
| Solvent Recovery | Manual Distillation | Automated Systems |
| Production Rate | 10–50 g/day | 100–500 kg/day |
| Energy Consumption | Moderate | Optimized (30% reduction) |
Reaction Mechanisms and Kinetics
Alkoxide Formation
The reaction between ZrCl₄ and n-butanol proceeds via nucleophilic substitution:
Hydrochloric acid is neutralized with sodium bicarbonate or vented under controlled conditions.
Ligand Substitution Process
Acetylacetone displaces chloride ligands through a chelate effect, forming stable six-membered rings with zirconium:
The reaction is first-order with respect to acetylacetone concentration, achieving 90% completion within 8 hours at 80°C.
Purification and Isolation Techniques
Solvent Removal and Distillation
Crude product is vacuum-distilled at 60–70°C to remove solvents and low-boiling impurities. Fractional distillation separates unreacted acetylacetone (boiling point: 140°C) from the product.
Crystallization Methods
Slow cooling of the concentrated solution induces crystallization, yielding a purity of ≥98%. Recrystallization from hexane further enhances purity to 99.5%.
Table 3: Physical Properties of Purified Product
| Property | Value |
|---|---|
| Density | 1.05 g/cm³ |
| Refractive Index | 1.487 |
| Specific Gravity | 0.918 |
Comparative Analysis of Synthesis Approaches
Chemical Reactions Analysis
Hydrolysis and Solvolysis Reactions
Zirconium di-n-butoxide bis(2,4-pentanedionate) undergoes hydrolysis in the presence of water, leading to ligand displacement and zirconium oxide formation. This reaction is critical in sol-gel processing and ceramic precursor applications.
The reaction mechanism involves sequential ligand substitution:
-
-
Progressive hydrolysis forms , which dehydrates to .
Safety Note : Hydrolysis releases flammable solvents (n-butanol/toluene) and corrosive organic acids, requiring controlled conditions .
Thermal Decomposition
Thermal treatment (>150°C) induces ligand pyrolysis, yielding high-purity ZrO₂. This is utilized in chemical vapor deposition (CVD) and nanoparticle synthesis.
Thermogravimetric analysis (TGA) shows a two-stage mass loss:
-
Stage 1 (50–200°C) : Solvent evaporation (n-butanol/toluene).
-
Stage 2 (200–500°C) : Ligand pyrolysis and ZrO₂ crystallization .
Photochemical Reactions
UV irradiation (λ = 254–365 nm) triggers photolytic cleavage of metal-ligand bonds, enabling photolithographic patterning without photoresists.
| Exposure Parameters | Outcome | Resolution |
|---|---|---|
| UV light (10–50 mJ/cm²) | Negative-tone patterning via crosslinking | ≤2 μm features |
| Post-exposure thermal annealing | Positive-tone patterning via solubilization | ≤2 μm features |
Mechanism :
-
UV exposure generates radicals, inducing ligand fragmentation and Zr–O–Zr network formation.
-
Developers (e.g., toluene) dissolve unexposed regions, leaving ZrO₂ patterns .
Reactions with Incompatible Materials
The compound reacts violently with strong oxidizers and acids, posing explosion risks.
| Incompatible Substance | Reaction | Hazard |
|---|---|---|
| Water (excess) | Rapid hydrolysis with gas evolution | Pressure buildup, splattering |
| HNO₃, H₂SO₄ | Exothermic ligand oxidation | Toxic fumes (NOₓ, SOₓ) |
Stability in Solvent Systems
The compound is stabilized in n-butanol/toluene mixtures but degrades in polar aprotic solvents.
| Solvent | Stability | Decomposition Byproducts |
|---|---|---|
| n-Butanol/toluene | High | None (up to 12 months) |
| THF, DMF | Low | Zr-acac complexes |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H36O6Zr
- CAS Number : 62905-51-5
- Molecular Weight : 435.67 g/mol
- Appearance : Typically a colorless to pale yellow liquid.
- Density : Approximately 1.05 g/cm³.
The compound consists of two n-butoxide groups and two bis-2,4-pentanedionate ligands, which enhance its solubility and stability compared to simpler zirconium alkoxides.
Scientific Research Applications
Zirconium DI-N-butoxide (bis-2,4-pentanedionate) has been extensively studied for its applications in various domains:
Nanoparticle Synthesis
- Application : Used as a precursor in the synthesis of zirconium dioxide nanoparticles.
- Benefits : The nanoparticles exhibit high surface area and catalytic properties, making them suitable for applications in catalysis and sensors.
- Case Study : Research has demonstrated that controlling the synthesis parameters can yield nanoparticles with desired sizes and morphologies, crucial for specific applications in nanotechnology.
Coatings and Thin Films
- Application : Employed in the fabrication of thin films for electronic devices and protective coatings.
- Benefits : The films produced are characterized by excellent adhesion, durability, and resistance to environmental factors.
- Case Study : A study reported the successful deposition of zirconium oxide films via sol-gel methods using zirconium DI-N-butoxide, resulting in enhanced optical properties suitable for photovoltaic applications.
Biomedical Applications
- Application : Utilized in the development of biocompatible coatings for medical implants.
- Benefits : The coatings improve the integration of implants with biological tissues and reduce the risk of rejection.
- Case Study : Research indicated that zirconium-based coatings facilitated better cellular adhesion and proliferation on titanium implants compared to uncoated surfaces.
Catalysis
- Application : Acts as a catalyst in various chemical reactions, including biomass conversion processes.
- Benefits : Its Lewis acid properties enhance reaction rates and selectivity.
- Case Study : Studies have shown that zirconium DI-N-butoxide can effectively catalyze sugar isomerization reactions, producing valuable intermediates like lactic acid.
Safety Considerations
While zirconium DI-N-butoxide is widely used, safety precautions are essential due to potential hazards associated with exposure. Prolonged exposure may lead to respiratory issues or skin irritation. Proper handling protocols should be established to mitigate risks during laboratory or industrial use.
Mechanism of Action
The mechanism of action of zirconium DI-N-butoxide (bis-2,4-pentanedionate) involves the formation of zirconium dioxide through hydrolysis or thermal decomposition. The zirconium dioxide produced acts as a catalyst or structural material in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zirconium DI-N-butoxide (bis-2,4-pentanedionate) belongs to a broader class of metal β-diketonate complexes. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Key Properties and Performance Metrics
Key Differences
Thermal Stability :
- Zirconium DI-N-butoxide (bis-2,4-pentanedionate) exhibits higher thermal stability (~230°C) compared to titanium analogs (~195°C) due to zirconium’s stronger metal-oxygen bonds .
- Bulky ligands (e.g., tmhd in Zr(OiPr)₂(tmhd)₂) further increase decomposition temperatures by steric hindrance .
Solubility and Reactivity: The n-butoxy ligands in Zr(OBuⁿ)₂(acac)₂ enhance solubility in non-polar solvents, whereas chloride ligands in ZrCl₂(acac)₂ reduce solubility in polar systems . Titanium analogs (e.g., Ti(OiPr)₂(acac)₂) show higher polarity, enabling compatibility with aqueous developers in lithography .
Lithographic Performance :
- In photochemical metal-organic deposition (PMOD), Zr(OBuⁿ)₂(acac)₂ enables positive-tone patterning due to photo-induced solubility reduction in polar developers. In contrast, titanium analogs facilitate negative-tone patterning via increased crosslinking .
Biological Activity
Zirconium DI-N-butoxide (bis-2,4-pentanedionate), with the chemical formula , is a coordination compound that exhibits significant biological activity due to its unique chemical structure and properties. This article delves into its biological interactions, particularly focusing on its catalytic capabilities, cytotoxic effects, and potential applications in medical and environmental fields.
Chemical Structure and Properties
Zirconium DI-N-butoxide (bis-2,4-pentanedionate) consists of two n-butoxide groups and two 2,4-pentanedionate ligands. This dual ligand system enhances the compound's solubility and stability compared to simpler zirconium alkoxides. The chelating nature of the bis-2,4-pentanedionate ligands allows for the formation of stable complexes that are crucial for its biological activity.
Biological Activity Overview
The biological activity of Zirconium DI-N-butoxide can be categorized into several key areas:
- Catalytic Activity : The compound has been shown to exhibit catalytic properties in various reactions, including biomass conversion processes. It serves as a Lewis acid catalyst in reactions such as sugar isomerization and the synthesis of valuable chemicals like lactic acid .
- Cytotoxicity : Studies have indicated that zirconium compounds can inhibit the growth of cancer cells. For instance, zirconium oxide nanoparticles demonstrated cytotoxic effects on MCF-7 breast cancer cell lines in a dose-dependent manner . This suggests potential applications in cancer therapy.
- Antimicrobial Properties : Recent research has highlighted the antimicrobial potential of zirconium-based compounds. Zirconium magnetic nanocomposites showed significant antibacterial and antifungal activities, indicating their usefulness in preventing infections and as antimicrobial agents .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the effects of zirconium oxide nanoparticles on MCF-7 cell lines. The results revealed a dose-dependent inhibition of cell growth, suggesting that zirconium compounds could be developed into anticancer drugs. The half-maximal effective concentration (EC50) was determined to be 13.96 mg/mL for nanoparticles, indicating a significant potential for therapeutic applications .
Case Study 2: Antimicrobial Applications
Research conducted on zirconium magnetic nanocomposites demonstrated their efficacy against various bacterial strains. The nanocomposites were synthesized and tested for their antibacterial activity, showing promising results that could lead to new applications in antimicrobial drug delivery systems .
Comparative Analysis with Other Zirconium Compounds
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Zirconium Tetra-n-butoxide | Highly reactive; used in sol-gel processes | |
| Zirconium Acetylacetonate | Known for stability; used in organic synthesis | |
| Zirconium Propoxide | Less sterically hindered; used in polymerization | |
| Zirconium DI-N-butoxide (bis-2,4-pentanedionate) | Enhanced solubility and stability; dual ligand system |
The dual ligand system of Zirconium DI-N-butoxide (bis-2,4-pentanedionate) provides it with unique properties that enhance its reactivity and stability compared to other zirconium alkoxides. This characteristic is particularly advantageous in catalytic applications.
Toxicological Considerations
While zirconium compounds exhibit beneficial biological activities, there are also concerns regarding their toxicity. Prolonged exposure to zirconium compounds can lead to granulomatous lesions in the lungs or skin. Acute toxicity studies indicate that while zirconium DI-N-butoxide shows low acute toxicity levels, caution should be exercised due to potential chronic effects associated with long-term exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Zirconium DI-N-butoxide (bis-2,4-pentanedionate) to ensure high purity?
- Methodological Answer : Synthesis typically involves ligand exchange between zirconium alkoxide precursors (e.g., Zr(Ot-Bu)₄) and 2,4-pentanedione under anhydrous conditions. Key parameters include:
- Stoichiometric control : A 1:2 molar ratio of zirconium precursor to 2,4-pentanedione ensures complete ligand substitution.
- Solvent selection : Use of n-butanol or toluene as solvents prevents hydrolysis, as evidenced by commercial formulations (e.g., 60% in n-butanol or 25% in n-butanol/toluene) .
- Inert atmosphere : Argon or nitrogen purge minimizes oxidation and moisture interference.
- Temperature : Reflux at 80–100°C for 6–8 hours maximizes yield. Post-synthesis purification via vacuum distillation or recrystallization is recommended.
Q. Which analytical techniques are most effective for characterizing Zirconium DI-N-butoxide (bis-2,4-pentanedionate)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand coordination shifts (e.g., downfield shifts for acetylacetonate protons).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1520 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-Zr bonds) confirm ligand binding .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition steps (e.g., ligand loss at 200–300°C).
- Elemental Analysis : Quantifies C, H, and Zr content to verify stoichiometry.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Measures zirconium purity (>97% as per commercial standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for Zirconium DI-N-butoxide (bis-2,4-pentanedionate)?
- Methodological Answer : Discrepancies often arise from:
- Solvent polarity : Polar solvents (e.g., ethanol) may stabilize intermediate species differently than non-polar solvents (e.g., toluene).
- Impurity profiles : Trace moisture or residual alkoxide ligands (e.g., n-butanol) alter reactivity. Use Karl Fischer titration to quantify moisture and NMR to detect unreacted precursors .
- Reaction kinetics : Perform time-resolved in-situ FTIR or UV-Vis spectroscopy to monitor intermediate formation. Compare activation energies (Eₐ) across studies using Arrhenius plots.
Q. What stabilization strategies mitigate hydrolysis and thermal degradation of Zirconium DI-N-butoxide (bis-2,4-pentanedionate) in high-temperature applications?
- Methodological Answer :
- Inert handling : Store and handle under argon with Schlenk-line techniques.
- Coating/doping : Encapsulate in mesoporous silica or blend with hydrophobic polymers (e.g., polyvinylidene fluoride) to limit moisture ingress.
- Additives : Introduce chelating agents (e.g., triethylamine) to sequester hydrolytic byproducts.
- Thermal conditioning : Pre-anneal at 150°C under vacuum to remove volatile degradation precursors, as suggested by TGA profiles .
Q. How does ligand exchange behavior impact the catalytic mechanisms of Zirconium DI-N-butoxide (bis-2,4-pentanedionate) in heterogeneous systems?
- Methodological Answer :
- Ligand lability : The pentanedionate ligand’s β-diketonate structure allows reversible dissociation, creating active Zr sites for substrate binding. Compare kinetics with non-labile analogs (e.g., ZrCl₄) via turnover frequency (TOF) measurements.
- Steric effects : Bulky ligands reduce accessibility to Zr centers. Use X-ray absorption spectroscopy (XAS) to map coordination geometry changes during catalysis.
- Electron donation : Pentanedionate’s electron-withdrawing groups modulate Zr’s Lewis acidity. Probe via pyridine adsorption FTIR or Hammett substituent constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
